molecular formula C9H7BrN2O B6149805 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one CAS No. 1699246-07-5

7-bromo-8-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6149805
CAS No.: 1699246-07-5
M. Wt: 239.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one (CAS 1699246-07-5) is a high-purity organic compound with the molecular formula C 9 H 7 BrN 2 O and a molecular weight of 239.07 g/mol [ ]. This brominated and methyl-substituted quinazolinone derivative serves as a versatile and valuable synthetic intermediate or core scaffold in medicinal chemistry and drug discovery research. The distinct substitution pattern on the quinazolinone ring system makes it a key building block for the synthesis of diverse compound libraries for biological screening. Quinazolinone derivatives are extensively investigated in pharmaceutical research for their wide range of biological activities. Compounds based on this core structure have been identified as inhibitors of various therapeutic targets. For instance, structurally similar quinazolinone derivatives have been reported in patent literature as potent inhibitors of methionine adenosyltransferase 2A (MAT2A), a target of interest in oncology, particularly for cancers with specific genetic deletions [ ]. Other research highlights related compounds functioning as tubulin polymerization inhibitors, which is a key mechanism in developing anti-cancer agents [ ]. Furthermore, the quinazolinone pharmacophore is explored for its potential in cardiovascular disease research, including the development of selective CYP11B2 (aldosterone synthase) inhibitors for the treatment of conditions like resistant hypertension [ ]. This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The product information is provided for research and development purposes only and does not imply a license to practice under any patent.

Properties

CAS No.

1699246-07-5

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with bromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired quinazolinone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 3,4-dihydroquinazolinones exhibit significant anticancer properties. For instance, analogs of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study : A study on similar compounds demonstrated that they inhibited tumor growth by up to 62% in mouse models at doses of 1.0 mg/kg without significant toxicity. These compounds also showed potent antiproliferative activity against various human tumor cell lines, indicating their potential as novel anticancer agents .

Mechanistic Studies

Mechanistic studies have revealed that quinazolinone derivatives can disrupt tumor vasculature and inhibit cell proliferation. These effects are believed to be mediated through interactions with tubulin, leading to altered cytoskeletal dynamics and reduced tumor blood supply .

Research Findings :

  • Compounds derived from this class have shown promising results in inhibiting migration and invasion of prostate cancer cells (PC3 and DU145) in vitro, highlighting their potential as therapeutic agents against metastatic cancers .

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Their mechanism often involves interference with essential bacterial processes.

Research Insights :

  • Quinazoline derivatives have been reported to possess antibacterial, antifungal, and antiviral activities. This broad spectrum of activity makes them valuable candidates for developing new antimicrobial agents .

Comparative Data Table

Application Area Activity Reference
AnticancerInhibits tumor growth (up to 62%)
Mechanistic StudiesDisrupts tumor vasculature
AntimicrobialEffective against various pathogens
CytotoxicitySignificant cytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism of action of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The structural and functional properties of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one are best understood by comparing it with related compounds. Below is a detailed comparison based on substituent positions, physicochemical properties, and biological activities:

Substituent Effects on Physicochemical Properties
Compound Substituents Melting Point (°C) Solubility Features Key Structural Insights
This compound Br (C7), CH₃ (C8) Not reported Likely low due to halogenation Bromine increases molecular weight and polarizability; methyl enhances steric hindrance
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one OH (C6), OCH₃ (C7) 293 Moderate (polar groups) Hydrogen bonding via OH improves aqueous solubility
6-Nitro-3,4-dihydroquinazolin-4-one NO₂ (C6) Not reported Low (non-polar nitro group) Nitro group introduces strong electron-withdrawing effects
8-Bromo-2-chloromethyl-3H-quinazolin-4-one Br (C8), ClCH₂ (C2) Not reported Likely low (halogenated) Chloromethyl group enhances reactivity for further derivatization

Key Observations :

  • Halogenation : Bromine at position 7 (or 8) increases molecular weight and may influence packing in crystal lattices via halogen bonding, as observed in XRD studies of brominated triazine analogs .

Key Observations :

  • Electron-Withdrawing Groups : Bromine’s electronegativity may enhance binding to enzymes or receptors by polarizing the aromatic system.
  • Steric Effects : The 8-methyl group in the target compound could hinder interactions with bulkier active sites, as seen in analogs where substituent positioning critically affects activity .

Biological Activity

The compound 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C₈H₈BrN₂O
  • Molecular Weight : 216.06 g/mol

The presence of bromine and methyl groups in its structure is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazolinone derivatives are known to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are critical in tumorigenesis. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, a related compound exhibited significant apoptotic effects on A549 (lung cancer) cells with IC50 values as low as 2.3 μM .

Antimicrobial Activity

The antimicrobial properties of quinazolinones are also noteworthy. They have been shown to possess activity against a range of bacterial and fungal pathogens:

  • Mechanism : The antimicrobial action is often attributed to the ability of these compounds to interfere with bacterial enzyme systems and disrupt cell membrane integrity .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound may exhibit other pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.
  • Antidiabetic Potential : Certain quinazolinone derivatives act as DPP-IV inhibitors, which are beneficial in managing diabetes by enhancing insulin secretion .

Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of quinazoline derivatives and evaluated their cytotoxicity against various human cancer cell lines. Among these, a compound closely related to this compound demonstrated potent antiproliferative activity with an IC50 value of 5.9 μM against A549 cells. The study also included molecular docking simulations that confirmed strong binding affinity to EGFR .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of substituted quinazolinones, including the target compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL depending on the strain tested .

Table: Summary of Biological Activities

Activity TypeMechanismIC50 / MIC Values
AnticancerEGFR inhibition2.3 - 5.9 μM
AntimicrobialDisruption of cell membranes15 - 30 μg/mL
Anti-inflammatoryReduction of inflammatory markersNot specified
AntidiabeticDPP-IV inhibitionNot specified

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 serves as a primary site for nucleophilic substitution, enabling functionalization. Key observations include:

  • Aryl Amination : Reaction with primary amines (e.g., benzylamine) under microwave irradiation (120°C, 20 min) yields 7-aminated derivatives, with yields reaching 79% when using sulfamic acid as a catalyst .

  • Alkoxy Substitution : Methanol or ethanol in the presence of NaOH (70°C, 2 hr) replaces bromine with alkoxy groups, generating 7-methoxy/ethoxy analogs.

Table 1: Catalytic Conditions for Substitution Reactions

Reaction TypeCatalystConditionsYield (%)Source
Aryl AminationSulfamic acid120°C, 20 min79
Alkoxy SubstitutionNaOH70°C, 2 hr65–71

Cyclization and Ring Expansion

The dihydroquinazolinone core undergoes cyclization under acidic conditions:

  • Intramolecular Cyclization : Treatment with POCl₃ at 80°C forms fused tricyclic structures via dehydration.

  • Ring Expansion : Reaction with α,β-unsaturated aldehydes in acetic acid generates pyrido[2,3-d]quinazolinone derivatives, expanding the ring system .

Mechanistic Insight :
Lemon juice (citric acid) and concentrated solar radiation (CSR) promote cyclization through acid-catalyzed iminium ion formation, followed by intramolecular nucleophilic attack (Scheme 1) :

  • Protonation of the aldehyde enhances electrophilicity.

  • Amine nucleophile attacks the carbonyl carbon, forming an iminium intermediate.

  • Cyclization occurs via amide nitrogen attack, yielding the bicyclic product .

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable site-selective modifications:

  • Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos, bromine is replaced with aryl amines at 100°C in toluene, achieving 85% yield .

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) introduces aromatic groups at position 7 .

Table 2: Palladium-Catalyzed Reaction Parameters

Reaction TypeCatalystConditionsYield (%)Source
Buchwald-HartwigPd(OAc)₂/Xantphos100°C, 12 hr85
Suzuki-MiyauraPd(PPh₃)₄80°C, DMF, 6 hr72

Halogen Exchange Reactions

The bromine substituent participates in halogen swapping:

  • Iodination : N-Iodosuccinimide (NIS) and Pd(OAc)₂ under microwave heating (100°C, 15 min) replace bromine with iodine, yielding 7-iodo derivatives .

  • Chlorination : Limited success with N-chlorosuccinimide (NCS), producing trace chlorinated products under harsh conditions (DMF, 100°C) .

Oxidation and Reduction Pathways

  • Oxidation : MnO₂ in dichloromethane oxidizes the 3,4-dihydro ring to a fully aromatic quinazolinone.

  • Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxylamine derivative.

Biological Activity Modulation via Derivatization

Structural modifications influence bioactivity:

  • Anticancer Activity : 7-Arylamino derivatives show enhanced kinase inhibition (IC₅₀ = 0.8–2.1 μM).

  • Antimicrobial Properties : Alkoxy-substituted analogs exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of brominated quinazolinone derivatives typically involves cyclization of substituted precursors under reflux conditions. For example, analogs like 8-bromo-3-(3-methoxybenzyl)quinazolin-4(3H)-one are synthesized by reacting brominated intermediates with amines (e.g., 3-methoxybenzylamine) in dry xylene under prolonged reflux (18–24 hours) . Yields (~65–98%) depend on solvent choice, reaction time, and purification methods (e.g., column chromatography or crystallization). Optimizing stoichiometry and using high-purity starting materials can mitigate side reactions. Post-reaction workup, such as solvent removal under reduced pressure and recrystallization in water-ethanol mixtures, improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For brominated quinazolinones, characteristic deshielding effects in ¹H-NMR (e.g., aromatic protons near bromine) and LC-MS for molecular ion verification (e.g., [M+H]⁺) are standard. Melting point analysis (e.g., 139–143°C) and IR spectroscopy for carbonyl (C=O) and NH stretches further validate structural integrity .

Q. How does the bromine substituent influence the reactivity of the quinazolinone core in nucleophilic substitution reactions?

  • Methodological Answer : Bromine at the 7-position enhances electrophilicity at adjacent carbons, facilitating Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For instance, brominated quinazolinones react with arylboronic acids (e.g., 3-methoxyphenylboronic acid) via palladium-catalyzed coupling to introduce aryl groups at the bromine site. Reaction conditions (e.g., catalyst loading, solvent polarity) must be tailored to avoid dehalogenation side reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in the functionalization of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions and frontier molecular orbitals to predict reactive sites. For example, Fukui indices identify electrophilic centers near bromine for cross-coupling. Molecular docking may also correlate substituent effects with bioactivity, guiding synthetic prioritization .

Q. What strategies resolve contradictory data in biological activity studies of brominated quinazolinones (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Dose-response profiling (IC₅₀ determination) and orthogonal assays (e.g., fluorescence-based enzymatic vs. MTT cytotoxicity) differentiate target-specific effects. For analogs like dispacamide derivatives, structural modifications (e.g., hydroxylation) balance potency and toxicity .

Q. How can regioselective bromination be achieved in dihydroquinazolinone systems to avoid di- or polybrominated byproducts?

  • Methodological Answer : Controlled bromination using N-bromosuccinimide (NBS) under inert atmospheres at low temperatures (–10°C to 0°C) limits overhalogenation. Solvent polarity (e.g., DMF vs. DCM) and directing groups (e.g., methyl at position 8) influence bromine placement. Monitoring via TLC or in-situ UV spectroscopy ensures reaction termination at the mono-brominated stage .

Q. What role does the methyl group at position 8 play in stabilizing the quinazolinone scaffold under acidic or basic conditions?

  • Methodological Answer : The 8-methyl group sterically shields the lactam ring, reducing hydrolytic degradation. Stability studies (e.g., pH 1–13 buffers, 37°C) with HPLC tracking show slower degradation rates compared to non-methylated analogs. Kinetic analysis (Arrhenius plots) quantifies activation energy for hydrolysis, guiding formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.